molecular formula C14H22N4O4 B1433617 Piperidine-2-carbonitrile hemioxalate CAS No. 1523571-93-8

Piperidine-2-carbonitrile hemioxalate

Cat. No.: B1433617
CAS No.: 1523571-93-8
M. Wt: 310.35 g/mol
InChI Key: KDTSPGXIUDSRCB-UHFFFAOYSA-N
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Description

Piperidine-2-carbonitrile hemioxalate is a useful research compound. Its molecular formula is C14H22N4O4 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
The exact mass of the compound Piperidine-2-carbonitrile hemioxalate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Piperidine-2-carbonitrile hemioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidine-2-carbonitrile hemioxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

oxalic acid;piperidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H10N2.C2H2O4/c2*7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h2*6,8H,1-4H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSPGXIUDSRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C#N.C1CCNC(C1)C#N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-93-8
Record name Piperidine-2-carbonitrile hemioxalate
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Foundational & Exploratory

An In-Depth Technical Guide to Piperidine-2-carbonitrile Hemioxalate: A Key Building Block in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-2-carbonitrile hemioxalate (CAS No. 1523571-93-8) has emerged as a critical chemical scaffold in the rapidly advancing field of targeted protein degradation (TPD).[1] Primarily utilized as a rigid and versatile linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this building block plays a pivotal role in the rational design of novel therapeutics.[1] This guide provides a comprehensive technical overview of piperidine-2-carbonitrile hemioxalate, encompassing its chemical identity, synthesis, physicochemical properties, and its significant application in the development of next-generation pharmaceuticals. As a Senior Application Scientist, this document aims to synthesize foundational knowledge with practical insights to empower researchers in their drug discovery endeavors.

Chemical Identity and Physicochemical Properties

Piperidine-2-carbonitrile hemioxalate is a salt composed of two molecules of piperidine-2-carbonitrile and one molecule of oxalic acid. This salt form often enhances the stability and handling of the parent piperidine-2-carbonitrile base.

Table 1: Core Properties of Piperidine-2-carbonitrile Hemioxalate [1]

PropertyValue
CAS Number 1523571-93-8
Molecular Formula C₁₄H₂₂N₄O₄
Molecular Weight 310.354 g/mol
Appearance Typically a white to off-white solid
Purity Commonly available at ≥97%
Storage Conditions Room temperature, in a well-sealed container

The piperidine ring provides a conformationally constrained structural element, a desirable feature in linker design for PROTACs. The nitrile group offers a versatile chemical handle for further synthetic modifications. The hemioxalate salt form can influence solubility and stability, which are critical parameters in both chemical synthesis and biological applications.

Synthesis and Purification

While specific, detailed industrial synthesis protocols for piperidine-2-carbonitrile hemioxalate are often proprietary, the synthesis can be approached through established organic chemistry principles. The general strategy involves the synthesis of the piperidine-2-carbonitrile core, followed by salt formation with oxalic acid.

Synthesis of the Piperidine-2-carbonitrile Core

The synthesis of the piperidine-2-carbonitrile scaffold can be achieved through various methods, often starting from pyridine derivatives. A common approach is the hydrogenation of a corresponding pyridinecarbonitrile.

Synthesis_Pathway Pyridine 2-Cyanopyridine Piperidine Piperidine-2-carbonitrile Pyridine->Piperidine Hydrogenation (e.g., H₂, Pd/C) Salt Piperidine-2-carbonitrile Hemioxalate Piperidine->Salt + Oxalic Acid (0.5 eq)

Caption: General synthetic pathway to Piperidine-2-carbonitrile Hemioxalate.

Experimental Protocol: Illustrative Synthesis of Piperidine-2-carbonitrile

This protocol is a generalized representation based on common organic synthesis techniques for similar compounds and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: To a solution of 2-cyanopyridine in a suitable solvent (e.g., ethanol or methanol), a hydrogenation catalyst such as palladium on carbon (Pd/C) is added under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere at a controlled pressure and temperature. The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the catalyst is carefully filtered off. The solvent is removed under reduced pressure to yield the crude piperidine-2-carbonitrile.

  • Purification: The crude product can be purified by distillation or column chromatography to obtain the pure piperidine-2-carbonitrile.

Hemioxalate Salt Formation
  • Dissolution: The purified piperidine-2-carbonitrile is dissolved in a suitable solvent, such as isopropanol or ethanol.

  • Acid Addition: A solution of oxalic acid (0.5 molar equivalents) in the same solvent is added dropwise to the piperidine-2-carbonitrile solution, typically with stirring.

  • Precipitation and Isolation: The hemioxalate salt usually precipitates out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Role in Targeted Protein Degradation: PROTACs

The primary and most significant application of piperidine-2-carbonitrile hemioxalate is as a building block for PROTACs.[1] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The piperidine-2-carbonitrile moiety is often incorporated into the linker region of a PROTAC. The rigid nature of the piperidine ring helps to control the conformation of the linker, which is crucial for achieving the optimal orientation of the POI and the E3 ligase for efficient ternary complex formation.

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker Linker Piperidine-2-carbonitrile Moiety POI_Ligand->Linker:f0 Covalent Bond E3_Ligand E3 Ligase Ligand Linker:f0->E3_Ligand Covalent Bond

Caption: Schematic structure of a PROTAC incorporating a piperidine moiety.

The nitrile group of piperidine-2-carbonitrile provides a convenient point of attachment for further elaboration of the linker or for conjugation to either the POI-binding ligand or the E3 ligase-recruiting moiety.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of piperidine-2-carbonitrile hemioxalate. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of protons in the molecule. The spectrum would show characteristic signals for the protons on the piperidine ring and the α-proton adjacent to the nitrile group.

    • ¹³C NMR: Shows the carbon skeleton of the molecule, with distinct signals for the piperidine ring carbons, the nitrile carbon, and the carboxylate carbon of the oxalate.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups. A characteristic sharp peak for the nitrile (C≡N) stretch would be expected around 2240 cm⁻¹. The spectrum would also show C-H stretches for the piperidine ring and broad absorptions corresponding to the carboxylate and N-H groups.

  • Mass Spectrometry (MS): Determines the molecular weight of the piperidine-2-carbonitrile cation, confirming its elemental composition.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the hemioxalate salt.

  • Chiral High-Performance Liquid Chromatography (HPLC): Since piperidine-2-carbonitrile possesses a chiral center at the 2-position, chiral HPLC methods are necessary to separate and quantify the enantiomers, which is critical for its application in stereospecific drug molecules.

Safety and Handling

  • Piperidine: Is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin. It can cause severe skin burns and eye damage.[2]

  • Oxalic Acid: Is harmful if swallowed or in contact with skin and can cause serious eye damage.

Therefore, piperidine-2-carbonitrile hemioxalate should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

Piperidine-2-carbonitrile hemioxalate is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. Its rigid structure and functional handles make it an attractive component for linker design in targeted protein degradation. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in the research and development of novel therapeutics. As the field of targeted protein degradation continues to expand, the importance of such well-defined and characterizable building blocks will undoubtedly grow.

References

  • CP Lab Safety. piperidine-2-carbonitrile hemioxalate, min 97%, 1 gram. [Link]

  • Chemos GmbH & Co.KG.
  • PENTA. Piperidine - SAFETY DATA SHEET. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Piperidine-2-carbonitrile Hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Unknown

To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive resource on the physical properties of Piperidine-2-carbonitrile hemioxalate. It is important to note at the outset that while this compound is available commercially as a building block, particularly in the field of protein degradation, detailed experimental data on its physical properties are not extensively published in peer-reviewed literature. Therefore, this document is structured not only to present the available information but also to provide a robust framework for its experimental determination. As such, it is both a summary of knowns and a methodological guide to uncovering the unknowns, reflecting the real-world challenges of chemical research.

Our approach is grounded in the principles of scientific integrity and logical experimental design. We will delve into the "why" behind each methodological choice, ensuring that the described protocols are self-validating and grounded in established analytical techniques.

Core Molecular and Physical Attributes

Piperidine-2-carbonitrile hemioxalate is a salt composed of two molecules of piperidine-2-carbonitrile and one molecule of oxalic acid. This stoichiometry is crucial for understanding its molecular weight and other physical properties.

PropertyValueSource
CAS Number 1523571-93-8[1][2]
Molecular Formula C14H22N4O4[1][2]
Molecular Weight 310.354 g/mol [1][2]
Purity Typically ≥97%[1][2]
Storage Conditions Room temperature[1]
Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For a salt like piperidine-2-carbonitrile hemioxalate, a sharp melting range is expected.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point using a digital melting point apparatus.

Causality: The choice of a slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate determination.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the piperidine-2-carbonitrile hemioxalate sample is completely dry and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Scouting): Heat the sample at a rate of 10-20 °C/min to get an approximate melting range.

  • Accurate Determination: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the scouted melting point, then reduce the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This range is the melting point.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 prep3 Pack Capillary Tube prep2->prep3 meas1 Insert into Apparatus prep3->meas1 Transfer meas2 Scout Heating (10-20°C/min) meas1->meas2 meas3 Accurate Heating (1-2°C/min) meas2->meas3 meas4 Record Onset and Clear Points meas3->meas4

Caption: Workflow for Melting Point Determination.

Solubility Profile

Understanding the solubility of piperidine-2-carbonitrile hemioxalate is fundamental for its application in solution-based assays and as a reactant in further chemical synthesis. The presence of both the piperidine nitrogen and the oxalate counter-ion suggests some degree of aqueous solubility, while the organic nature of the piperidine ring will confer solubility in organic solvents.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a straightforward method to assess solubility in a range of common laboratory solvents.

Causality: The selection of solvents with varying polarities (e.g., water, methanol, dichloromethane, hexane) provides a comprehensive understanding of the compound's solubility characteristics, which is dictated by the intermolecular forces between the solute and the solvent.

Step-by-Step Methodology:

  • Solvent Selection: Prepare a set of vials with 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane).

  • Sample Addition: Add a small, pre-weighed amount (e.g., 1 mg) of piperidine-2-carbonitrile hemioxalate to each vial.

  • Observation at Room Temperature: Agitate the vials and observe for dissolution.

  • Heating: If the sample does not dissolve at room temperature, gently heat the vial and observe any changes.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Spectroscopic and Structural Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of piperidine-2-carbonitrile hemioxalate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected Spectral Features:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the non-equivalent protons on the piperidine ring. The presence of the nitrile group at the 2-position will influence the chemical shifts of the adjacent protons. The proton of the secondary amine (N-H) may appear as a broad signal.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the piperidine ring, the nitrile carbon, and the carboxylate carbon of the oxalate.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Causality: The choice of a deuterated solvent is paramount to avoid large solvent signals that would obscure the analyte's signals. The selection of the solvent itself (e.g., DMSO-d₆, D₂O) will depend on the solubility of the compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of piperidine-2-carbonitrile hemioxalate and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard acquisition parameters.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 Analyze acq2 Acquire 1H & 13C Spectra acq1->acq2 acq3 Process Data acq2->acq3 acq4 Analyze Spectra acq3->acq4

Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Spectral Features:

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

  • C≡N Stretch: A sharp, medium-intensity peak around 2220-2260 cm⁻¹ for the nitrile group.

  • C=O Stretch: Strong absorption bands in the region of 1650-1750 cm⁻¹ corresponding to the carboxylate groups of the oxalate.

  • C-H Stretches: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the piperidine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Causality: ATR-IR is a rapid and convenient method that requires minimal sample preparation, making it ideal for routine analysis.

Step-by-Step Methodology:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid piperidine-2-carbonitrile hemioxalate sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups.[3]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

Expected Results:

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum in positive ion mode is expected to show a peak corresponding to the protonated piperidine-2-carbonitrile molecule [M+H]⁺. The oxalate counter-ion will not be observed in the positive ion mode.

Experimental Protocol: ESI Mass Spectrometry

Causality: ESI is the preferred ionization method for polar molecules like the salt of an amine, as it minimizes fragmentation and allows for the clear observation of the molecular ion.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of piperidine-2-carbonitrile hemioxalate in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization).

  • Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate mass range.

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion of piperidine-2-carbonitrile.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis prep1 Prepare Dilute Solution prep2 Add Ionization Agent (e.g., Formic Acid) prep1->prep2 ana1 Infuse into ESI Source prep2->ana1 Inject ana2 Acquire Mass Spectrum (+ ion mode) ana1->ana2 ana3 Identify Molecular Ion Peak ana2->ana3

Caption: Workflow for ESI Mass Spectrometry.

Crystallographic Data

Single-crystal X-ray diffraction would provide the most definitive structural information, confirming the connectivity of the atoms and the stoichiometry of the salt, as well as providing details on the crystal packing and intermolecular interactions. While no published crystal structure for piperidine-2-carbonitrile hemioxalate is currently available, its determination would be a valuable contribution to the chemical community.

Conclusion

This technical guide provides a comprehensive overview of the known physical properties of piperidine-2-carbonitrile hemioxalate and, more importantly, a detailed roadmap for their experimental determination. By following the outlined protocols, researchers can confidently characterize this compound, ensuring its suitability for their specific applications in drug discovery and development. The principles of careful experimental design and a thorough understanding of the underlying analytical techniques are paramount for generating reliable and reproducible data.

References

  • CP Lab Safety. piperidine-2-carbonitrile hemioxalate, min 97%, 1 gram. Available from: [Link].

Sources

Methodological & Application

GUIDE TO THE SELECTIVE PURIFICATION OF PIPERIDINE-2-CARBONITRILE HEMIOXALATE FROM SYNTHETIC REACTION MIXTURES

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Piperidine-2-carbonitrile is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently synthesized via methods like the Strecker reaction.[1] The crude product from such syntheses is often an impure oil or amorphous solid, posing significant challenges for direct use in subsequent synthetic steps. Conversion to a stable, crystalline salt is a classic and highly effective strategy for purification and improved handling. This application note provides a comprehensive, field-proven guide for the purification of piperidine-2-carbonitrile from a typical reaction mixture by converting it to its crystalline hemioxalate salt. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for isolation and crystallization, and offer expert insights into process optimization and troubleshooting.

Introduction: The Rationale for Hemioxalate Salt Formation

Piperidine-2-carbonitrile contains a basic secondary amine (pKa of protonated piperidine ≈ 11.2) susceptible to oxidation and difficult to purify directly via standard chromatographic methods without significant tailing.[2][3] Converting the basic freebase to a salt with a dicarboxylic acid like oxalic acid serves two primary purposes:

  • Induces Crystallinity: The ionic character of the salt enhances crystal lattice formation, transforming a potentially oily or amorphous freebase into a well-defined, filterable solid.

  • Enhances Selectivity: The salt formation is a selective acid-base reaction. Most neutral or acidic impurities common to its synthesis pathway will not co-precipitate, leading to a significant increase in purity in a single step.

The "hemioxalate" designation indicates a 2:1 stoichiometric ratio of the piperidine base to oxalic acid. This specific stoichiometry is crucial for forming a stable and well-ordered crystal lattice.

Understanding the Starting Point: The Crude Reaction Mixture

Effective purification begins with a thorough understanding of the potential impurities. A common route to piperidine-2-carbonitrile is the Strecker synthesis, which involves the condensation of an aldehyde, an amine source, and a cyanide source.[4][5]

Typical Impurities May Include:

  • Unreacted Starting Materials: Such as glutaraldehyde precursors or cyanide salts.

  • Side-Products: Including products from the hydrolysis of the nitrile to an amide or carboxylic acid (pipecolic acid).[1]

  • Polymeric Materials: Glutaraldehyde is prone to polymerization under certain conditions.

  • Inorganic Salts: Residual salts like potassium chloride if KCN and NH₄Cl are used.

  • Residual Solvents: Solvents used during the reaction and initial workup.

The purification strategy detailed below is designed to systematically remove these impurities.

Physicochemical Properties & Data

A successful purification protocol is built upon the physicochemical properties of the target compound and its salt.

PropertyPiperidine (Parent Compound)Piperidine-2-carbonitrile (Freebase)Piperidine-2-carbonitrile Hemioxalate
Molecular Formula C₅H₁₁NC₆H₁₀N₂C₁₄H₂₂N₄O₄
Molecular Weight 85.15 g/mol 110.16 g/mol [6]310.35 g/mol [7]
Appearance Colorless Liquid[3]Predicted to be an oil or low-melting solidCrystalline Solid[7]
pKa (Conjugate Acid) ~11.2[3]Estimated ~10.5-11.0 (Basicity reduced by nitrile)N/A
Solubility (Freebase) Miscible with water and most organic solvents.[8][9]Expected to be soluble in polar organic solventsSee Table 2

Table 1: Key physicochemical properties.

SolventFreebase SolubilityHemioxalate Salt SolubilitySuitability for CrystallizationRationale
Isopropanol (IPA) HighLow (especially when cold)Excellent The "just-right" polarity allows for dissolving the crude freebase while promoting precipitation of the salt upon formation.
Ethanol (EtOH) HighModerateGood Higher salt solubility than in IPA may lead to lower initial yields but is excellent for recrystallization.
Methyl tert-Butyl Ether (MTBE) HighVery LowGood (for precipitation) Low polarity makes it a poor choice for recrystallization but effective for precipitating the salt from a more polar solvent mixture.
Acetonitrile (ACN) HighModerateFair Can be used, but solubility profiles may not be as favorable as with alcohols.
Water HighHighPoor The high polarity and hydrogen bonding capacity of water will solubilize the salt, preventing effective crystallization.[8]

Table 2: Solvent selection guide for the crystallization of piperidine-2-carbonitrile hemioxalate.

Visualization of the Purification Workflow

The overall process can be visualized as a multi-stage workflow designed to systematically remove impurities and isolate the target crystalline salt.

cluster_0 Part A: Initial Workup cluster_1 Part B: Salt Formation & Crystallization crude Crude Reaction Mixture quench Aqueous Quench & pH Adjustment crude->quench Remove water-soluble salts extract Solvent Extraction (e.g., DCM/MTBE) quench->extract Separate organic/aqueous phases dry Dry & Concentrate extract->dry Remove water freebase Crude Piperidine-2-carbonitrile (Freebase) dry->freebase Isolate crude product dissolve Dissolve Freebase in IPA freebase->dissolve add_oxalic Add Oxalic Acid Solution (0.5 eq) dissolve->add_oxalic precipitate Precipitation / Slurry Formation add_oxalic->precipitate Exothermic reaction cool Cool to 0-5 °C precipitate->cool Maximize yield filter_wash Filter & Wash with Cold IPA cool->filter_wash Isolate solid dry_salt Dry Under Vacuum filter_wash->dry_salt product Pure Hemioxalate Salt dry_salt->product

Figure 1: A comprehensive workflow diagram illustrating the purification process from the crude reaction mixture to the final, pure piperidine-2-carbonitrile hemioxalate salt.

Detailed Experimental Protocols

Safety First: This procedure involves highly toxic cyanide derivatives and corrosive acids. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Aqueous cyanide waste must be quenched with bleach (sodium hypochlorite) at a basic pH before disposal, as acidification generates lethal HCN gas.[10]

Part A: Initial Workup and Isolation of Crude Freebase

Objective: To remove inorganic salts and other water-soluble impurities, providing a crude organic solution of the piperidine-2-carbonitrile freebase.

  • Quenching the Reaction: Carefully pour the crude reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes any excess acid and hydrolyzes certain reactive intermediates.

  • Solvent Extraction: Extract the aqueous layer three times with a suitable organic solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE). The basic piperidine-2-carbonitrile will partition into the organic phase, leaving inorganic salts in the aqueous layer.

  • Brine Wash: Combine the organic extracts and wash once with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting product is the crude piperidine-2-carbonitrile freebase, which may be a viscous oil or a waxy solid.

Part B: Hemioxalate Salt Formation and Crystallization

Objective: To selectively precipitate the target compound as its hemioxalate salt, leaving the majority of organic impurities in the mother liquor.

  • Dissolution: Transfer the crude freebase from Part A into an Erlenmeyer flask equipped with a magnetic stir bar. Add isopropanol (IPA) in a ratio of approximately 5-10 mL per gram of crude material. Stir until all the material is fully dissolved. Gentle warming may be required.

  • Prepare Oxalic Acid Solution: In a separate beaker, prepare a solution of oxalic acid dihydrate. Weigh out exactly 0.50 equivalents of oxalic acid relative to the theoretical yield of piperidine-2-carbonitrile. Dissolve it in a minimal amount of warm IPA (e.g., 3-5 mL per gram of oxalic acid).

  • Salt Formation: While vigorously stirring the freebase solution at room temperature, add the oxalic acid solution dropwise via a pipette or addition funnel.

    • Causality: A rapid addition can cause localized high supersaturation, leading to the formation of fine, poorly-filterable particles or oiling out. Slow, controlled addition promotes the growth of larger, well-defined crystals.

  • Induce Crystallization: Upon addition, the solution will likely become cloudy as the hemioxalate salt begins to precipitate. Continue stirring the resulting slurry at room temperature for at least 1-2 hours to allow for complete salt formation and crystal growth.

  • Cooling for Maximum Yield: Place the flask in an ice-water bath and continue stirring for another hour. Cooling the mixture significantly decreases the solubility of the salt, thereby maximizing the product yield.[2]

  • Isolation and Washing: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with two small portions of cold IPA, followed by one portion of cold MTBE.

    • Causality: Washing with cold solvent removes the impurity-laden mother liquor without significantly dissolving the desired product.[2] The final MTBE wash helps to displace the IPA and speeds up the drying process.

  • Drying: Dry the purified piperidine-2-carbonitrile hemioxalate crystals under high vacuum, preferably in a vacuum oven at a temperature not exceeding 40-50 °C, until a constant weight is achieved.

Quality Control and Purity Assessment

The purity of the final product should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for assessing purity. Due to the basic nature of the piperidine moiety, peak tailing can be an issue. This is often mitigated by using an acidic mobile phase modifier (e.g., 0.1% trifluoroacetic acid or formic acid) or by using a column specifically designed for basic compounds.[2][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and the 2:1 ratio of the piperidine moiety to the oxalate counter-ion.

  • Melting Point: A sharp melting point is a good indicator of high purity.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Product "Oils Out" Instead of Crystallizing The solvent is too nonpolar, or the solution is too concentrated, leading to precipitation faster than crystal lattice formation.Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol into an IPA slurry). Alternatively, heat the mixture until a clear solution is formed and allow it to cool very slowly without agitation.
Very Low Yield The crystallization solvent is too polar, or the product was washed with too much solvent.Re-concentrate the mother liquor and attempt a second crop of crystals. For future batches, use a less polar solvent (e.g., switch from EtOH to IPA) or reduce the volume of washing solvent.
Product Purity is Still Low Significant impurities have similar basicity and co-precipitated, or the initial crude was highly impure.Perform a second recrystallization step. Dissolve the hemioxalate salt in a minimal amount of a hot solvent (e.g., ethanol), and allow it to cool slowly to re-form purer crystals.

References

  • Kurkin, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(8), 2266. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Solubility of Things. (n.d.). Piperidine. [Link]

  • Sciencemadness Discussion Board. (2005). Synthesis of piperdine. [Link]

  • Al-Hourani, B. J., et al. (2023). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 13(1), 1-12. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN101712645B - Preparation method for (2R, 4R)
  • Ghorai, S., & Gärtner, T. (2009). Synthesis of 4,4-Disubstituted Piperidine-2-carbonitriles and Piperidine-2,6-dicarbonitriles as Precursors for Substituted Pipecolic and Piperidine-2,6-dicarboxylic Acids. Synthesis, 2009(20), 3466-3472. [Link]

  • Defense Technical Information Center. (1983). Piperidine Synthesis. [Link]

  • ResearchGate. (2023). (PDF) Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Dequirez, A., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1641-1651. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • Wilson, N. E., et al. (2015). Exploring Calcium Oxalate Crystallization: A Constant Composition Approach. PLoS ONE, 10(4), e0125184. [Link]

  • CP Lab Safety. (n.d.). piperidine-2-carbonitrile hemioxalate, min 97%, 1 gram. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • PubChem. (n.d.). (R)-Piperidine-2-carbonitrile. [Link]

  • Google Patents. (n.d.).
  • Telysheva, A., et al. (2021). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. ACS Omega, 6(40), 26347-26357. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubChem. (n.d.). Piperidinocarbonitrile. [Link]

  • Reddit. (2022). r/Chempros - Purification of aminonitrile. [Link]

  • ResearchGate. (2019). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]

  • Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Chemical-Suppliers.com. (n.d.). Piperidine-4-carbonitrile. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1641-1651. [Link]

  • ResearchGate. (2013). Piperidine as an Efficient Organic Catalyst of Derivatization of Oligosaccharides with Malononitrile for High-Sensitivity Electrospray Ionization Mass Analysis. [Link]

  • YouTube. (2021). Strecker Amino Acid Synthesis. [Link]

  • Talla, E., et al. (2016). Oxalate Salts: Synthesis and X-Ray Crystal Molecular Characterization of a 2-Methylimidazolium Containing H- Bonded [C2O4HO4C2]− Anion and a 2:1 Co-crystal of Monoprotonated DABCO with Urea. Journal of Chemical and Pharmaceutical Research, 8(8), 643-652. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • Google Patents. (n.d.).

Sources

Application Notes & Protocols: Strategic Derivatization of Piperidine-2-carbonitrile Hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of clinically approved drugs.[1][2] Piperidine-2-carbonitrile, in particular, serves as a highly versatile synthetic intermediate, providing a gateway to a diverse array of functionalized pipecolic acid derivatives and other novel chemical entities.[3] This document provides a comprehensive guide to the strategic derivatization of Piperidine-2-carbonitrile hemioxalate. We move beyond simple procedural lists to offer in-depth protocols grounded in mechanistic understanding, enabling researchers to rationally design and execute synthetic transformations. Key derivatization pathways, including N-alkylation, N-acylation, and modifications of the nitrile moiety, are detailed with step-by-step methodologies, causal explanations for experimental choices, and troubleshooting insights.

Foundational Concepts: The Piperidine-2-carbonitrile Scaffold

The six-membered nitrogen-containing heterocycle of piperidine is a recurring motif in pharmaceuticals, enhancing properties like metabolic stability, membrane permeability, and target binding affinity.[2] The 2-cyano substituent introduces both a key point for structural diversification and an electron-withdrawing group that influences the reactivity of the piperidine ring.

The compound is supplied as a hemioxalate salt (CAS 1523571-93-8).[4] This salt form enhances the stability and simplifies the handling of the otherwise volatile and potentially reactive free amine. Consequently, the first critical step in nearly all derivatization protocols is the liberation of the free base.

Protocol 1: Liberation of the Free Base from the Hemioxalate Salt

Expertise & Experience: The choice of base is critical. A simple inorganic base like sodium bicarbonate is sufficient to neutralize the oxalic acid without promoting side reactions. Using a stronger base like NaOH is possible but carries a higher risk of nitrile hydrolysis if conditions are not carefully controlled. The biphasic system ensures a clean separation of the organic product from the inorganic salts.

Methodology:

  • Dissolution: Suspend Piperidine-2-carbonitrile hemioxalate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of salt).

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 10-15 mL per gram of salt) to the suspension and stir vigorously for 30-60 minutes at room temperature. Monitor the cessation of CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the free base of piperidine-2-carbonitrile as an oil or low-melting solid. The product is typically used immediately in the next step without further purification.

Self-Validation: Successful neutralization can be confirmed by the absence of the broad acid peak in the IR spectrum and the characteristic upfield shift of the piperidine ring protons in ¹H NMR compared to the salt form.

Core Derivatization Strategies

The derivatization of piperidine-2-carbonitrile can be logically divided into three primary avenues: modification at the nitrogen atom (N-alkylation and N-acylation) and transformation of the nitrile functional group.

Derivatization_Workflow cluster_N N-Substitution cluster_C C2-Nitrile Modification Start Piperidine-2-carbonitrile Hemioxalate Salt FreeBase Piperidine-2-carbonitrile (Free Base) Start->FreeBase Protocol 1: Neutralization Alkylation N-Alkylation FreeBase->Alkylation Acylation N-Acylation FreeBase->Acylation Hydrolysis Hydrolysis to Carboxylic Acid FreeBase->Hydrolysis Requires N-Protection First Reduction Reduction to Primary Amine FreeBase->Reduction Requires N-Protection First

Caption: Overall derivatization workflow.

N-Alkylation: Expanding the Molecular Framework

N-alkylation is a fundamental strategy for modulating a molecule's lipophilicity, basicity, and steric profile, which are key determinants of its pharmacokinetic and pharmacodynamic properties.[5]

N_Alkylation_Strategies cluster_methods N-Alkylation Methods FreeBase Piperidine-2-carbonitrile (Free Base) DirectAlkylation Direct Alkylation (S N 2) FreeBase->DirectAlkylation + R-X, Base ReductiveAmination Reductive Amination FreeBase->ReductiveAmination + RCHO, [H] Product1 N-Alkyl-piperidine- 2-carbonitrile DirectAlkylation->Product1 Protocol 2 Product2 N-Alkyl-piperidine- 2-carbonitrile ReductiveAmination->Product2 Protocol 3 N_Acylation_Strategies cluster_methods N-Acylation Methods FreeBase Piperidine-2-carbonitrile (Free Base) AcylHalide With Acyl Halides FreeBase->AcylHalide + RCOCl, Base AmideCoupling Peptide Coupling FreeBase->AmideCoupling + RCOOH, Coupling Agent Product1 N-Acyl-piperidine- 2-carbonitrile AcylHalide->Product1 Protocol 4 Product2 N-Acyl-piperidine- 2-carbonitrile AmideCoupling->Product2 Protocol 5

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Piperidine-2-carbonitrile Hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Piperidine-2-carbonitrile hemioxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material. As a crucial building block in many synthetic pathways, the purity of Piperidine-2-carbonitrile hemioxalate is paramount for the success of subsequent reactions and the integrity of final compounds.

This resource is structured to address common challenges encountered during the purification process, explaining the rationale behind each step to empower you with the expertise to adapt and troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues that you may encounter during the purification of Piperidine-2-carbonitrile hemioxalate.

Q1: My final product of Piperidine-2-carbonitrile hemioxalate has a yellowish tint. What is the cause and how can I remove it?

A yellow discoloration in your product is typically indicative of oxidation products.[1][2] Piperidine and its derivatives can be susceptible to air oxidation, which can lead to the formation of colored impurities. While these may be present in trace amounts, they can impact the accuracy of analytical data and the outcome of subsequent reactions.

Troubleshooting & Solution:

  • Recrystallization: The most effective method to remove colored impurities is recrystallization. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the Piperidine-2-carbonitrile hemioxalate at an elevated temperature but have limited solubility at lower temperatures, while the impurities will either remain in solution or be insoluble at high temperatures.

  • Activated Carbon Treatment: During the recrystallization process, you can add a small amount of activated carbon to the hot solution to adsorb the colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.

  • Preventative Measures: To minimize oxidation, it is advisable to handle and store Piperidine-2-carbonitrile hemioxalate under an inert atmosphere, such as nitrogen or argon, and to protect it from light.[2]

Q2: I am observing a significant amount of unreacted starting material, specifically pyridine derivatives, in my crude product. How can I efficiently remove these?

The presence of unreacted pyridine-based starting materials is a common issue, especially in syntheses involving the reduction of a pyridine ring to a piperidine.[1] A significant challenge in separating piperidine from its precursor, pyridine, is the formation of an azeotrope, a constant-boiling mixture, making simple distillation ineffective for complete separation.[1][3]

Troubleshooting & Solution:

  • Acid-Base Extraction: A highly effective method is to utilize the basicity of the piperidine nitrogen. By dissolving the crude product in a suitable organic solvent and washing with a dilute aqueous acid solution (e.g., 1M HCl), the basic piperidine derivative will be protonated and move into the aqueous layer.[1] Neutral impurities, including many pyridine derivatives, will remain in the organic layer. The aqueous layer can then be basified to regenerate the free piperidine, which can be extracted back into an organic solvent. The hemioxalate salt can then be reformed.

  • Selective Salt Formation: An alternative approach involves the selective formation of a salt with the piperidine derivative. For instance, bubbling carbon dioxide through a solution of the crude product can selectively precipitate the piperidine as a carbonate salt, which can be filtered off.[2] The free base can then be liberated and converted to the desired hemioxalate salt.

Q3: My NMR analysis shows the presence of residual solvents from the reaction or workup. What is the best way to remove them?

Residual solvents are a common impurity that can be difficult to remove, especially those with high boiling points.

Troubleshooting & Solution:

  • High-Vacuum Drying: The most straightforward approach is to dry the product under high vacuum, possibly with gentle heating. The temperature should be chosen carefully to avoid decomposition of the product.

  • Recrystallization: As mentioned previously, recrystallization is an excellent method for removing solvent impurities. The process of dissolving the solid and allowing it to reform into crystals often excludes the solvent molecules from the crystal lattice.

  • Solvent Trituration/Washing: If a suitable recrystallization solvent cannot be found, triturating or washing the solid product with a solvent in which the desired compound is insoluble, but the impurity solvent is soluble, can be effective.

Q4: I am having trouble with peak tailing during HPLC analysis of my purified Piperidine-2-carbonitrile. What could be the cause and how can I improve the peak shape?

Peak tailing in reverse-phase HPLC is a common issue when analyzing basic compounds like piperidine derivatives.[4] This is often due to strong interactions between the basic nitrogen atom and residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting & Solution:

  • Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and reduce peak tailing.

  • Lowering Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the piperidine nitrogen.[5] This reduces the interaction with the stationary phase and often results in sharper, more symmetrical peaks.

  • Column Selection: Using a column with end-capping or a different stationary phase (e.g., a polymer-based column) can also mitigate peak tailing.

Purification Protocols

Below are detailed protocols for common purification techniques applicable to Piperidine-2-carbonitrile hemioxalate.

Protocol 1: Recrystallization for General Purification

This protocol is designed to remove a wide range of impurities, including colored byproducts and some starting materials.

Materials:

  • Crude Piperidine-2-carbonitrile hemioxalate

  • Recrystallization solvent (e.g., isopropanol, ethanol, acetonitrile, or mixtures with water)

  • Activated carbon (optional)

  • Erlenmeyer flask

  • Heating source (hot plate with stirrer)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.

  • Dissolution: Place the crude Piperidine-2-carbonitrile hemioxalate in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[4]

Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities

This protocol is particularly useful for removing non-basic impurities, such as unreacted pyridine derivatives.

Materials:

  • Crude Piperidine-2-carbonitrile hemioxalate

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl. The basic piperidine derivative will move to the aqueous layer.

  • Separation: Separate the aqueous layer and wash the organic layer with 1M HCl again to ensure complete extraction of the product. Combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) until the solution is basic (check with pH paper). This will regenerate the free piperidine.

  • Extraction: Extract the liberated piperidine back into an organic solvent (e.g., dichloromethane) multiple times.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Hemioxalate Salt Formation: Dissolve the purified free base in a suitable solvent and add the stoichiometric amount of oxalic acid to reform the hemioxalate salt. The salt can then be isolated by filtration or by removing the solvent.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for selecting an appropriate purification strategy for Piperidine-2-carbonitrile hemioxalate.

Purification_Workflow start Crude Piperidine-2-carbonitrile Hemioxalate check_impurities Analyze Impurity Profile (e.g., TLC, LC-MS, NMR) start->check_impurities colored_impurities Colored Impurities Present? check_impurities->colored_impurities recrystallization_carbon Recrystallization with Activated Carbon colored_impurities->recrystallization_carbon Yes neutral_impurities Neutral/Non-basic Impurities (e.g., Pyridine derivatives)? colored_impurities->neutral_impurities No recrystallization_carbon->neutral_impurities recrystallization_simple Recrystallization residual_solvent Residual Solvent Present? recrystallization_simple->residual_solvent acid_base_extraction Acid-Base Extraction neutral_impurities->acid_base_extraction Yes neutral_impurities->residual_solvent No acid_base_extraction->recrystallization_simple vacuum_drying High Vacuum Drying residual_solvent->vacuum_drying Yes final_product Pure Piperidine-2-carbonitrile Hemioxalate residual_solvent->final_product No vacuum_drying->final_product characterization Characterize Final Product (NMR, LC-MS, mp) final_product->characterization

Caption: A decision-making workflow for selecting a purification method.

Data Summary Table

The following table provides a quick reference for the purification techniques and their primary applications.

Purification Technique Primary Impurities Removed Key Considerations
Recrystallization Colored byproducts, some starting materials, side productsSolvent selection is crucial for good recovery and purity.
Acid-Base Extraction Neutral and non-basic impurities (e.g., pyridine derivatives)Requires the target compound to be basic.
High Vacuum Drying Residual volatile solventsAvoid excessive heat to prevent product degradation.
Activated Carbon Treatment Highly colored, non-polar impuritiesUse sparingly to avoid adsorption of the desired product.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). Retrieved from [Link]

  • Process for the purification of piperidine - Google Patents. (n.d.).
  • Piperidine | C5H11N - PubChem. (n.d.). Retrieved from [Link]

  • piperidine-2-carbonitrile hemioxalate, min 97%, 1 gram - CP Lab Safety. (n.d.). Retrieved from [Link]

  • A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of Piperidine-2-carbonitrile Hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol and comparative analysis for the spectroscopic validation of Piperidine-2-carbonitrile hemioxalate. Tailored for researchers, scientists, and drug development professionals, our focus is on establishing a robust, multi-technique workflow that ensures the unequivocal identification and purity assessment of this critical synthetic building block. We will objectively compare its spectral data against a common process-related impurity, Piperidine-2-carboxamide, to underscore the importance of a comprehensive analytical approach.

Introduction: The Imperative for Rigorous Analytical Validation

In synthetic and medicinal chemistry, the structural integrity of a starting material is the foundation upon which successful outcomes are built. Piperidine-2-carbonitrile is a valuable precursor, frequently used in the synthesis of complex molecular scaffolds for drug discovery.[1] Its hemioxalate salt form offers improved stability and handling properties. However, the nitrile functional group is susceptible to hydrolysis, potentially leading to the formation of Piperidine-2-carboxamide. The presence of this impurity can have significant downstream consequences, altering reaction pathways and compromising the purity of the final product.

Therefore, a rigorous validation protocol is not merely a quality control checkpoint; it is a critical, risk-mitigating step. This guide demonstrates how the synergistic use of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) creates a self-validating system for identity confirmation, fulfilling the principles of modern analytical method validation.[2][3][4][5]

The Comparative Framework: Analyte vs. Key Impurity

To establish a validation method that is fit for purpose, we must demonstrate its specificity. Our analysis directly compares the spectroscopic features of Piperidine-2-carbonitrile hemioxalate with its potential hydrolytic degradation product, Piperidine-2-carboxamide.

Structure Piperidine-2-carbonitrile Hemioxalate Piperidine-2-carboxamide (Alternative/Impurity)
Chemical Structure
Key Functional Groups Nitrile (-C≡N), Secondary Amine (-NH-), Oxalate (-COOHCOO⁻)Primary Amide (-CONH₂), Secondary Amine (-NH-)
CAS Number 1523571-93-8[6]79119-33-6

The distinct functional groups—nitrile versus amide and the presence of the oxalate counterion—give rise to unique and readily distinguishable spectroscopic signatures.

A Multi-Pronged Spectroscopic Approach

No single technique provides a complete picture. A robust validation relies on orthogonal methods, where each analysis provides complementary information.

Diagram 1: Integrated Spectroscopic Validation Workflow

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Orthogonal Analysis cluster_2 Phase 3: Data Interpretation & Validation cluster_3 Phase 4: Final Confirmation Sample Test Article: Piperidine-2-carbonitrile hemioxalate FTIR FTIR Spectroscopy Sample->FTIR NMR NMR (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI) Sample->MS Data_FTIR Functional Group ID (Nitrile, Oxalate) FTIR->Data_FTIR Data_NMR Structural Elucidation (Connectivity, Skeleton) NMR->Data_NMR Data_MS Molecular Weight Confirmation (Free Base) MS->Data_MS Validation Identity & Purity Validated Data_FTIR->Validation Data_NMR->Validation Data_MS->Validation

Sources

A-Head-to-Head-Comparison-of-Piperidine-Nitrile-Bioisosteres-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: February 2026

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A Senior Application Scientist's Guide to Optimizing Lead Compounds

Introduction: The Strategic Role of the Piperidine Nitrile Group and the Imperative for Bioisosteric Replacement

The piperidine nitrile moiety is a frequently encountered structural motif in medicinal chemistry, valued for its contribution to ligand-receptor interactions and its ability to modulate physicochemical properties.[1] The nitrile group, with its linear geometry and strong dipole moment, can act as a hydrogen bond acceptor and engage in polar interactions within a binding pocket.[2][3] Furthermore, its presence can influence a molecule's metabolic stability and pharmacokinetic profile.[1][3][4]

However, the very characteristics that make the piperidine nitrile group attractive can also present liabilities in a drug development campaign. Potential issues include metabolic instability, off-target toxicities, and suboptimal pharmacokinetic properties.[5] This is where the strategic application of bioisosterism comes into play. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a cornerstone of lead optimization.[5][6][7] By judiciously replacing the piperidine nitrile group, medicinal chemists can fine-tune a molecule's properties to enhance its overall developability.[3][5]

This guide provides a comparative analysis of common bioisosteric replacements for the piperidine nitrile group, offering experimental data and detailed protocols to aid researchers in making informed decisions during the drug discovery process.

Understanding the Piperidine Nitrile Group: A Double-Edged Sword

The piperidine ring, a saturated heterocycle, often serves as a scaffold to orient functional groups in three-dimensional space. The nitrile substituent introduces a unique set of properties:

  • Polarity and Hydrogen Bonding: The carbon-nitrogen triple bond is highly polarized, making the nitrogen atom a good hydrogen bond acceptor.[2]

  • Linear Geometry: The linear nature of the nitrile group can allow it to probe narrow, sterically constrained pockets within a protein's active site.[2]

  • Metabolic Stability: While generally considered metabolically stable, the nitrile group can be susceptible to enzymatic hydrolysis under certain conditions.[2]

  • Lipophilicity: The introduction of a nitrile group can modulate a molecule's lipophilicity, often leading to a decrease in logP, which can impact solubility and permeability.[8]

The decision to replace a piperidine nitrile group is often driven by the need to address specific liabilities identified during preclinical development. These can include:

  • Improving Metabolic Stability: To prevent enzymatic degradation and prolong the compound's half-life.[3][9]

  • Enhancing Target Potency and Selectivity: By optimizing interactions within the binding pocket.[5]

  • Modulating Physicochemical Properties: To improve solubility, permeability, and oral bioavailability.[3][8]

  • Mitigating Off-Target Effects: Such as hERG channel inhibition, which can lead to cardiotoxicity.[10][11]

A Comparative Analysis of Key Bioisosteric Replacements

Here, we compare several common bioisosteric replacements for the piperidine nitrile group, highlighting their respective advantages and disadvantages with supporting data where available.

The Aminomethyl Group: A Shift in Basicity and Hydrogen Bonding

Replacing the nitrile with a primary amine introduces a basic center and a hydrogen bond donor. This can fundamentally alter the interaction of the molecule with its target and its overall physicochemical properties.

Key Considerations:

  • Increased Basicity: The introduction of a primary amine will significantly increase the pKa of the molecule, leading to a higher proportion of the protonated form at physiological pH. This can impact cell permeability and potential off-target ion channel interactions.

  • Hydrogen Bond Donation: The -CH2NH2 group can act as a hydrogen bond donor, potentially forming new, favorable interactions within the binding site.

  • Synthetic Accessibility: The reduction of a nitrile to a primary amine is a well-established transformation in organic synthesis.[12][13][14]

Experimental Data Comparison:

FeaturePiperidine NitrilePiperidine AminomethylRationale for Change
Primary Interaction Hydrogen Bond AcceptorHydrogen Bond Donor/AcceptorTo introduce a hydrogen bond donor and potentially increase potency.
pKa (approximate) N/A (non-basic)~9-10To introduce a basic center for salt formation or specific interactions.
Solubility ModerateGenerally Higher (as a salt)To improve aqueous solubility.
Metabolic Liability Potential for hydrolysisPotential for oxidationTo shift the metabolic pathway.
Heterocyclic Replacements: Modulating Polarity and Vectorial Properties

A diverse array of five- and six-membered heterocycles can serve as effective bioisosteres for the nitrile group. These replacements can mimic the polar nature of the nitrile while offering different steric and electronic profiles.

Common Heterocyclic Bioisosteres:

  • Oxadiazoles (1,2,4- and 1,3,4-): These five-membered rings are good hydrogen bond acceptors and are generally metabolically stable. They offer different vector placements of the hydrogen bond accepting nitrogens.

  • Triazoles (1,2,3- and 1,2,4-): Similar to oxadiazoles, triazoles are polar, hydrogen-bond-accepting moieties. The 1,2,3-triazole, often synthesized via "click chemistry," offers a robust and reliable synthetic route.

  • Isoxazoles: This heterocycle possesses a dipole moment that can influence long-range interactions with the target protein.[5]

  • Pyridines: The nitrogen in the pyridine ring acts as a hydrogen bond acceptor and can influence the molecule's overall electronics.

Experimental Data Comparison:

BioisostereKey FeaturesImpact on Lipophilicity (cLogP)Metabolic Stability
Piperidine Nitrile Linear, H-bond acceptorBaselineModerate
1,2,4-Oxadiazole Planar, H-bond acceptorGenerally IncreasesHigh
1,2,3-Triazole Planar, H-bond acceptorGenerally IncreasesHigh
Isoxazole Planar, Dipole MomentSimilar to baselineModerate to High
Pyridine Aromatic, H-bond acceptorGenerally IncreasesVariable (ring oxidation)
Saturated Bicyclic Scaffolds: Introducing Rigidity and Novel Vectors

Replacing the piperidine ring itself with a bicyclic scaffold can be a powerful strategy to introduce conformational rigidity and explore new chemical space.[6][15][16] This approach can lock the molecule into a more favorable binding conformation, potentially increasing potency and selectivity.

Examples of Bicyclic Scaffolds:

  • Azaspiro[3.3]heptanes: These scaffolds have been shown to be effective piperidine bioisosteres, often leading to a decrease in lipophilicity.[6][15]

  • Bicyclo[1.1.1]pentane (BCP): BCPs are increasingly used as phenyl ring bioisosteres but can also be adapted as rigid scaffolds to replace piperidine, offering a unique linear and rigid vector.[7]

Experimental Data from a Case Study (Bupivacaine Analog): [15]

CompoundScaffoldclogPlogD (7.4)Metabolic Stability (t½ min)
57 Piperidine3.71.614
58 2-Azaspiro[3.3]heptane3.41.231
59 1-Azaspiro[3.3]heptane3.41.052

This data demonstrates that replacing the piperidine ring in this specific series with azaspiro[3.3]heptane scaffolds can lead to a favorable decrease in lipophilicity and an improvement in metabolic stability.[15]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of our comparative analysis, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of Aminomethyl Piperidine via Catalytic Hydrogenation of Piperidine Nitrile

This protocol describes a standard procedure for the reduction of a nitrile to a primary amine.

Materials:

  • Piperidine nitrile starting material

  • Anhydrous ethanol or methanol

  • Raney Nickel or Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas source

  • High-pressure reaction vessel (e.g., Parr hydrogenator)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean, dry, and properly assembled.

  • Reactant and Catalyst Loading: In a suitable flask, dissolve the piperidine nitrile starting material in anhydrous ethanol or methanol. Carefully add the Raney Nickel or Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Transfer to Vessel: Transfer the reaction mixture to the high-pressure vessel.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel to the desired pressure (typically 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C).[12]

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the desired aminomethyl piperidine.

Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a compound when incubated with HLM, providing an estimate of its intrinsic clearance.[9][17][18]

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare the HLM suspension and NADPH regenerating system in phosphate buffer.

  • Incubation: In a 96-well plate, pre-incubate the test compound and HLM suspension at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the rate constant of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated.[9]

Protocol 3: Caco-2 Permeability Assay for Predicting Intestinal Absorption

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[19][20][21][22]

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell inserts

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (e.g., a high permeability and a low permeability compound)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[22]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the monolayer with pre-warmed HBSS.

    • Add the test compound in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At various time points, take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - for efflux): Perform the assay in the reverse direction to assess active efflux.[20]

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be used to determine if the compound is a substrate for efflux transporters.[20]

Protocol 4: hERG Patch-Clamp Assay for Cardiotoxicity Assessment

This "gold standard" electrophysiology assay directly measures the effect of a compound on the hERG potassium channel, a key indicator of potential cardiotoxicity.[10][11][23]

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Patch-clamp rig (amplifier, micromanipulators, perfusion system)

  • Borosilicate glass pipettes

  • Intracellular and extracellular recording solutions

  • Test compound and positive control (e.g., a known hERG blocker)

Procedure:

  • Cell Preparation: Culture the hERG-expressing HEK293 cells to an appropriate confluency.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ. Fill the pipette with the intracellular solution.

  • Whole-Cell Patching: Under a microscope, form a giga-ohm seal between the pipette tip and the cell membrane. Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[10][23]

  • Compound Application: After establishing a stable baseline current, perfuse the cell with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis: Record the hERG currents before, during, and after compound application. Measure the peak tail current and calculate the percentage of inhibition at each concentration to determine the IC50 value.

Visualization of the Drug Discovery Workflow

The following diagram illustrates the iterative process of bioisosteric replacement and evaluation in a typical drug discovery project.

DrugDiscoveryWorkflow cluster_0 Lead Identification cluster_1 Optimization Cycle cluster_2 Candidate Selection Lead_Compound Lead Compound with Piperidine Nitrile Bioisosteric_Replacement Bioisosteric Replacement Strategy Lead_Compound->Bioisosteric_Replacement Address Liabilities Synthesis Synthesis of New Analogs Bioisosteric_Replacement->Synthesis In_Vitro_Screening In Vitro Screening (Potency, Selectivity) Synthesis->In_Vitro_Screening ADME_Tox_Assays ADME/Tox Assays (Metabolic Stability, Permeability, hERG) In_Vitro_Screening->ADME_Tox_Assays Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) ADME_Tox_Assays->Data_Analysis Data_Analysis->Bioisosteric_Replacement Iterate Design Optimized_Lead Optimized Lead Candidate Data_Analysis->Optimized_Lead Improved Profile

Caption: Iterative workflow for lead optimization via bioisosteric replacement.

Conclusion: Making Data-Driven Decisions in Medicinal Chemistry

The choice of a bioisosteric replacement for the piperidine nitrile group is a multifactorial decision that requires a deep understanding of the structure-activity relationships of the target, as well as the potential impact on the compound's ADME-Tox properties. There is no one-size-fits-all solution. A systematic and data-driven approach, utilizing the principles and protocols outlined in this guide, will empower medicinal chemists to navigate the complexities of lead optimization and ultimately identify drug candidates with a higher probability of clinical success. By embracing the iterative nature of drug discovery and leveraging a robust suite of in vitro assays, researchers can rationally design molecules with improved efficacy, safety, and pharmacokinetic profiles.

References

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2022). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. ACS Publications. [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. [Link]

  • Wang, X., et al. (2021). Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Zuckerman, M. F. (1988). Process for the hydrogenation of nitriles to primary amines.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Al-Tannak, N. F., & Bagalagel, A. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. NIH. [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Evotec. (n.d.). hERG Safety. [Link]

  • Adkins, H., & Cramer, H. I. (1930). The Hydrogenation of Nitriles to Primary Amines. The Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Larrondo, F., et al. (2021). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [Link]

  • Reddy, G. S., et al. (2016). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry. [Link]

  • Unknown. (n.d.). Caco2 assay protocol. [Link]

  • Wang, Z., et al. (2020). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]

  • Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Kumar, S., & S, S. (2018). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. [Link]

  • Chakraborty, S., et al. (2018). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex. Request PDF. [Link]

  • Dunn, P. J. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. [Link]

  • Zhang, Y., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Zięba, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. [Link]

  • Brown, N. (2012). Bioisosteres in Medicinal Chemistry. Request PDF. [Link]

  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. [Link]

  • Mykhailiuk, P. K. (2022). Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. [Link]

  • Creative Biolabs. (n.d.). hERG Screening. [Link]

  • de la Torre, D., et al. (2024). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. PMC. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

Sources

A Head-to-Head Comparison of Catalytic Systems for Piperidine Synthesis: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry, gracing the structures of numerous blockbuster drugs and bioactive natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise molecular recognition.[2][3] The efficient and selective synthesis of substituted piperidines is, therefore, a critical endeavor in the journey of drug discovery and development.

This guide provides an in-depth, head-to-head comparison of the leading catalytic systems for piperidine synthesis. Moving beyond a simple recitation of methods, we will delve into the mechanistic underpinnings of each system, providing the rationale behind experimental choices and offering a clear-eyed view of their respective strengths and limitations. All data presented is supported by experimental evidence from peer-reviewed literature, ensuring the scientific integrity of this guide.

The Landscape of Catalytic Piperidine Synthesis

The synthesis of piperidines has evolved significantly, with catalytic methods now at the forefront, offering advantages in efficiency, selectivity, and sustainability over classical stoichiometric approaches. The primary strategies revolve around the hydrogenation of pyridine precursors, cycloaddition reactions, and the cyclization of linear amine-containing substrates. Within these strategies, a diverse array of catalytic systems has emerged, broadly categorized as:

  • Transition Metal Catalysis: Harnessing the power of metals like iridium, rhodium, ruthenium, and palladium to orchestrate a variety of bond-forming events.

  • Organocatalysis: Employing small organic molecules to catalyze reactions, often with high enantioselectivity.

  • Biocatalysis: Utilizing enzymes to perform highly specific and environmentally benign transformations.

This guide will dissect each of these categories, presenting a comparative analysis of their performance and applicability.

Transition Metal Catalysis: The Workhorses of Piperidine Synthesis

Transition metal catalysts are the most established and versatile tools for piperidine synthesis, capable of promoting a wide range of transformations with high efficiency and selectivity.

Iridium Catalysis: A New Era of Chemoselectivity in Pyridine Hydrogenation

The direct hydrogenation of pyridines to piperidines is an atom-economical and highly desirable transformation. However, the aromatic stability of the pyridine ring and its potential to poison catalysts present significant challenges.[4] Recently, iridium(III) catalysis has emerged as a powerful solution, enabling the ionic hydrogenation of pyridines with exceptional chemoselectivity under mild conditions.[4]

Mechanism of Action: The iridium(III) catalyst is believed to facilitate the protonation of the pyridine nitrogen, activating the ring towards a stepwise ionic hydrogenation pathway.[4] This mechanism avoids the high-energy direct hydrogenation of the aromatic system and is responsible for the remarkable tolerance of sensitive functional groups.

Experimental Workflow: Iridium-Catalyzed Ionic Hydrogenation of Pyridines

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Pyridine Substrate Pyridine Substrate Mixing Mixing Pyridine Substrate->Mixing Iridium Catalyst Iridium Catalyst Iridium Catalyst->Mixing H-source H-source H-source->Mixing Solvent Solvent Solvent->Mixing Heating Heating Mixing->Heating Quenching Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Piperidine Product Piperidine Product Purification->Piperidine Product

Caption: A generalized workflow for iridium-catalyzed pyridine hydrogenation.

Performance Comparison:

Catalyst SystemKey FeaturesRepresentative YieldFunctional Group ToleranceReference
Iridium(III) Complex High chemoselectivity, mild conditions, low catalyst loading.HighTolerates nitro, azido, bromo, alkenyl, and alkynyl groups.[4][4]

Advantages:

  • Unprecedented functional group tolerance, allowing for the synthesis of complex piperidines without the need for protecting groups.[4]

  • Operates under mild conditions with low catalyst loadings.[4]

  • Scalable to decagram quantities.[4]

Limitations:

  • The cost of iridium catalysts can be a consideration for large-scale industrial applications.

Rhodium Catalysis: The Gold Standard for Asymmetric Synthesis

For the synthesis of chiral piperidines, rhodium catalysis is a dominant force, particularly in the asymmetric hydrogenation and dearomatization of pyridines and their derivatives.[5][6] Chiral rhodium complexes can achieve exceptional levels of enantioselectivity, making them invaluable for the synthesis of single-enantiomer drug candidates.

Mechanism of Action: Rhodium-catalyzed asymmetric dearomatization often involves the use of a chiral ligand, such as (R)-Xyl-BINAP, which creates a chiral environment around the metal center.[5] This allows for the enantioselective addition of a nucleophile, such as an arylboronic acid, to a pyridinium salt, leading to the formation of a chiral dihydropyridine intermediate that can be subsequently reduced to the piperidine.[5]

Catalytic Cycle: Rhodium-Catalyzed Asymmetric Dearomatization

Rh(I)-L* Rh(I)-L* Pyridinium Salt Pyridinium Salt Arylboronic Acid Arylboronic Acid Dihydropyridine Intermediate Dihydropyridine Intermediate Reduction Reduction Dihydropyridine Intermediate->Reduction e.g., H2 Piperidine Product Piperidine Product Rh(I)-L Rh(I)-L Oxidative Addition Oxidative Addition Rh(I)-L->Oxidative Addition Pyridinium Salt Transmetalation Transmetalation Oxidative Addition->Transmetalation Arylboronic Acid Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination C-C bond formation Reductive Elimination->Dihydropyridine Intermediate Reductive Elimination->Rh(I)-L Catalyst Regeneration Reduction->Piperidine Product

Caption: A simplified catalytic cycle for rhodium-catalyzed dearomatization.

Performance Comparison:

Catalyst SystemKey FeaturesRepresentative YieldEnantioselectivity (ee)Reference
[Rh(COD)2]BF4 / (R)-Xyl-BINAP High enantioselectivity in dearomatization of pyridinium salts.84%92%[5]
[Cp*RhCl2]2 / Chiral Amine Asymmetric reductive transamination of pyridinium salts.HighHigh[6][7]

Advantages:

  • Excellent enantioselectivity for the synthesis of chiral piperidines.[5][6]

  • Well-established and versatile for a range of substituted pyridines.[8][9]

Limitations:

  • Often requires the pre-formation of pyridinium salts, adding a step to the synthetic sequence.

  • The cost of rhodium and chiral ligands can be high.

Ruthenium Catalysis: Masters of Metathesis and Cycloisomerization

Ruthenium catalysts are renowned for their prowess in olefin metathesis, and this reactivity has been effectively applied to the synthesis of piperidines through Ring-Closing Metathesis (RCM).[10][11] Additionally, ruthenium complexes can catalyze domino redox isomerization/cyclization reactions of linear amino alcohols to afford piperidines.

Mechanism of Action: In RCM, a ruthenium alkylidene complex catalyzes the formation of a new double bond within a diene-containing substrate, leading to the formation of a cyclic olefin. For piperidine synthesis, this involves the cyclization of a diallylamine derivative.[11] The high functional group tolerance of modern Grubbs-type catalysts makes this a powerful strategy.[11]

Performance Comparison:

Catalyst SystemKey FeaturesRepresentative YieldSubstrate ScopeReference
Grubbs-type Ru Catalysts Excellent for Ring-Closing Metathesis (RCM) of diallylamines.Good to excellentBroad, tolerant of many functional groups.[11][10][11]
Ru(II) Complexes Catalyzes cycloisomerization of 1,6-dienes.Very goodGood isomer purity.[12][12]

Advantages:

  • Highly effective for the synthesis of unsaturated piperidine precursors via RCM.[10]

  • Tolerant of a wide range of functional groups.[11]

Limitations:

  • RCM reactions produce unsaturated piperidines (tetrahydropyridines) that may require a subsequent reduction step.

  • Removal of ruthenium residues from the final product can be a concern in pharmaceutical applications.[11]

Palladium Catalysis: Versatility in Cyclization and Cross-Coupling

Palladium catalysts offer a diverse toolbox for piperidine synthesis, including Wacker-type cyclizations, Heck reactions, and cross-coupling strategies.[13][14] These methods allow for the construction of highly substituted piperidines from readily available starting materials.

Mechanism of Action: In aza-Wacker-type cyclizations, a palladium(II) catalyst activates an olefin towards nucleophilic attack by an intramolecular amine.[14] The resulting organopalladium intermediate can then undergo further transformations, such as a Heck reaction, in a tandem process to build molecular complexity.[14] The overall process often uses molecular oxygen as the terminal oxidant, making it an environmentally attractive approach.[15]

Performance Comparison:

Catalyst SystemKey FeaturesRepresentative YieldDiastereoselectivityReference
Pd(II) Catalysts (Wacker-type) Aerobic oxidative cyclization of amino-alkenes.GoodOften high[13][14]
Pd(0) Catalysts (Cross-Coupling) Modular synthesis via cross-coupling of piperidine-based organozincs.GoodHigh[16]

Advantages:

  • Highly modular, allowing for the synthesis of a wide variety of substituted piperidines.[16]

  • Can be used in tandem reactions to rapidly build molecular complexity.[14]

Limitations:

  • The substrate scope can sometimes be limited by the need for specific activating groups or pre-functionalized starting materials.

  • Control of regioselectivity can be a challenge in some systems.

Organocatalysis: The Rise of Metal-Free Asymmetric Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering the ability to synthesize chiral piperidines with high enantioselectivity under mild, metal-free conditions. These catalysts are often derived from natural products, making them readily available and environmentally benign.

Mechanism of Action: A common strategy in organocatalytic piperidine synthesis is the domino Michael addition/cyclization of an enal with a nitrogen-containing nucleophile.[17] A chiral secondary amine catalyst, such as a prolinol derivative, activates the enal by forming an enamine intermediate. This intermediate then undergoes a stereoselective Michael addition, followed by an intramolecular cyclization to form the piperidine ring.

Catalytic Cycle: Organocatalytic Domino Michael-Cyclization

Chiral Amine Catalyst Chiral Amine Catalyst Enamine Intermediate Enamine Intermediate Chiral Amine Catalyst->Enamine Intermediate + Enal Enal Substrate Enal Substrate Michael Adduct Michael Adduct Enamine Intermediate->Michael Adduct + Nucleophile Nitrogen Nucleophile Nitrogen Nucleophile Piperidine Product Piperidine Product Michael Adduct->Piperidine Product Cyclization Piperidine Product->Chiral Amine Catalyst Catalyst Regeneration

Caption: A simplified cycle for organocatalytic piperidine synthesis.

Performance Comparison:

Catalyst SystemKey FeaturesRepresentative YieldEnantioselectivity (ee)Reference
Chiral Prolinol Derivatives Domino Michael/cyclization of enals.HighExcellent[17]

Advantages:

  • Metal-free, avoiding concerns about metal contamination in the final product.

  • Often proceeds with high enantioselectivity.

  • Catalysts are typically inexpensive and readily available.

Limitations:

  • The substrate scope can be more limited compared to some transition metal systems.

  • Catalyst loading can sometimes be higher than with highly active metal catalysts.

Biocatalysis: The Green and Selective Approach

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations with unparalleled precision and under environmentally benign conditions. For piperidine synthesis, enzymes such as lipases and transaminases are proving to be powerful tools.[3][18][19]

Mechanism of Action: Biocatalytic approaches can be highly varied. For example, immobilized Candida antarctica lipase B (CALB) has been used to catalyze a multicomponent reaction of a benzaldehyde, an aniline, and an acetoacetate ester to produce highly substituted piperidines.[18] In another approach, a hybrid bio-organocatalytic cascade utilizes a transaminase to generate a reactive cyclic imine intermediate, which then undergoes an organocatalyzed Mannich reaction to form the piperidine product.[19] A recent innovative strategy combines biocatalytic C-H oxidation using hydroxylase enzymes with radical cross-coupling to create complex piperidines in a modular fashion.[20]

Performance Comparison:

Catalyst SystemKey FeaturesRepresentative YieldConditionsReference
Immobilized Lipase (e.g., CALB) Multicomponent reactions, reusable catalyst.Very goodMild, often in aqueous media.[18]
Transaminases Generation of chiral intermediates for cascade reactions.GoodAqueous, mild pH and temperature.[19]
Hydroxylases Site-selective C-H oxidation of piperidine rings.GoodAqueous, mild conditions.[20]

Advantages:

  • Exceptional selectivity (chemo-, regio-, and enantio-).

  • Environmentally friendly, operating in aqueous media under mild conditions.

  • Enzymes are biodegradable and can often be recycled.[18]

Limitations:

  • Substrate scope can be limited by the inherent specificity of the enzyme.

  • Enzyme stability and activity can be sensitive to reaction conditions.

Detailed Experimental Protocols

To provide a practical context for the discussed catalytic systems, the following are representative, detailed experimental protocols.

Protocol 1: Iridium-Catalyzed Ionic Hydrogenation of 4-Phenylpyridine

Materials:

  • 4-Phenylpyridine

  • [Ir(cod)Cl]2 (Iridium(I) cyclooctadiene chloride dimer)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Formic acid

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Ir(cod)Cl]2 (e.g., 0.01 mmol, 1 mol%) and dppf (e.g., 0.022 mmol, 2.2 mol%).

  • Add anhydrous DCM (e.g., 5 mL) and stir the mixture at room temperature for 15 minutes to form the pre-catalyst.

  • Add 4-phenylpyridine (e.g., 1 mmol).

  • Add a mixture of formic acid (e.g., 5 mmol) and triethylamine (e.g., 2 mmol).

  • Seal the flask and heat the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenylpiperidine.

Protocol 2: Organocatalytic Enantioselective Synthesis of a Substituted Piperidine

Materials:

  • Cinnamaldehyde

  • Malononitrile

  • A primary amine (e.g., benzylamine)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)

  • Toluene, anhydrous

Procedure:

  • To a dry vial, add the organocatalyst (e.g., 0.1 mmol, 10 mol%).

  • Add anhydrous toluene (e.g., 2 mL).

  • Add cinnamaldehyde (e.g., 1 mmol), malononitrile (e.g., 1.2 mmol), and benzylamine (e.g., 1.2 mmol).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 48 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification by flash chromatography to yield the enantiomerically enriched polysubstituted piperidine.

Conclusion and Future Outlook

The synthesis of piperidines is a vibrant and rapidly evolving field, with a diverse array of powerful catalytic systems at the disposal of the modern chemist.

  • Iridium catalysis offers a paradigm shift in the hydrogenation of pyridines, providing unparalleled chemoselectivity for the synthesis of complex, functionalized piperidines.

  • Rhodium catalysis remains the undisputed leader for asymmetric synthesis, delivering chiral piperidines with exceptional enantioselectivity.

  • Ruthenium and palladium catalysis provide a versatile and modular approach to a wide range of substituted piperidines through metathesis, cyclization, and cross-coupling reactions.

  • Organocatalysis presents a compelling metal-free alternative for asymmetric synthesis, offering high enantioselectivity under mild conditions.

  • Biocatalysis is poised to revolutionize the field with its exceptional selectivity and green credentials, enabling the synthesis of complex piperidines through novel and sustainable routes.

The choice of catalytic system will ultimately depend on the specific target molecule, the desired stereochemistry, functional group compatibility, and considerations of cost and scale. As our understanding of catalytic mechanisms deepens and new catalysts are developed, the synthesis of this privileged scaffold will undoubtedly become even more efficient, selective, and sustainable, further empowering the discovery and development of new medicines.

References

  • Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. Angewandte Chemie International Edition, 2025. [URL not available]
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 2018. [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 2020. [Link]

  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry, 2025. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Current Organic Chemistry, 2011. [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Journal of the American Chemical Society, 2017. [URL not available]
  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 2019. [Link]

  • Palladium-Catalyzed Stereoselective Aza-Wacker–Heck Cyclization: One-Pot Stepwise Strategy toward Tetracyclic Fused Heterocycles. Organic Letters, 2020. [Link]

  • Synthesis and reactivity of iridium complexes with pyridine and piperidine ligands: Models for hydrodenitrogenation. Journal of the American Chemical Society, 1991. [URL not available]
  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 2014. [Link]

  • Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 2021. [Link]

  • Wacker-Tsuji Oxidation. Organic Chemistry Portal. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 2024. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Angewandte Chemie International Edition, 2011. [URL not available]
  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 2020. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023. [Link]

  • Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Organic & Biomolecular Chemistry, 2019. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 2023. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2023. [URL not available]
  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 2020. [URL not available]
  • Iridium-Catalyzed Asymmetric Dearomatization of Pyridines and Pyrazines. Synfacts, 2014. [URL not available]
  • Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and Catalyst Improvements. JACS Au, 2022. [Link]

  • Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances, Limitations and Opportunities.
  • Domino ring-opening cyclization (DROC) of activated aziridines and epoxides with nitrones via dual-catalysis “on water”. Chemical Communications, 2020. [Link]

  • Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Advances, 2023. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 2025. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Journal of the American Chemical Society, 2024. [Link]

  • Main routes to the piperidine cycle synthesis. ResearchGate. [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 2023. [Link]

  • Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews, 2024. [Link]

  • Transmitting domino reaction using redox chemistry. Tech Explorist, 2024. [Link]

  • Discussion Addendum for: Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline. Organic Syntheses. [Link]

  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 2020. [Link]

  • Wacker Oxidation. Chemistry LibreTexts, 2023. [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net, 2024. [Link]

  • Wacker process. Wikipedia. [Link]

  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha, 2021. [Link]

  • Ruthenium(II)-Catalyzed Isomer-Selective Cyclization of 1,6-Dienes Leading to exo-Methylenecyclopentanes: Unprecedented Cycloisomerization Mechanism Involving Ruthenacyclopentane(hydrido) Intermediate. Journal of the American Chemical Society, 2001. [Link]

  • Copper-catalyzed domino cyclization of anilines and cyclobutanone oxime: a scalable and versatile route to spirotetrahydroquinoline derivatives. RSC Advances, 2023. [Link]

  • Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits. Planta Medica, 2017. [URL not available]
  • Ruthenium catalyzed equilibrium ring-opening metathesis polymerization of cyclopentene. Polymer Chemistry, 2020. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Cyclization/Cyclopropanation Reaction for the Synthesis of Fused N-Containing Heterocycles. ChemInform, 2010. [URL not available]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Piperidine-2-carbonitrile Hemioxalate

Author: BenchChem Technical Support Team. Date: February 2026

For research professionals dedicated to advancing drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical compounds we handle. The safe and compliant disposal of reagents like piperidine-2-carbonitrile hemioxalate is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed protocol for the proper disposal of this compound, grounded in an understanding of its chemical properties and the regulatory frameworks that govern hazardous waste management.

The structure of piperidine-2-carbonitrile hemioxalate—a salt formed from an organic base (piperidine-2-carbonitrile) and an organic acid (oxalic acid)—presents a dual-hazard profile that must be addressed with precision. The piperidine moiety is associated with toxicity and corrosivity, the nitrile group can be hazardous, and oxalic acid is both toxic and corrosive.[1][2][3][4][5] Therefore, this compound must be managed as a hazardous waste from the moment it is designated for disposal.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards is the cornerstone of safe handling and disposal. Piperidine-2-carbonitrile hemioxalate is not a common reagent with a single, universally available Safety Data Sheet (SDS). Therefore, a conservative approach requires evaluating the hazards of its constituent parts: the piperidine core and the oxalate salt.

Key Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Both piperidine derivatives and oxalic acid are harmful if swallowed and can be toxic in contact with skin or if inhaled.[3][4][5]

  • Corrosivity: The compound is expected to cause severe skin burns and serious eye damage.[6][3][5]

  • Environmental Hazard: The material is classified as harmful to aquatic life.[4]

These hazards are summarized in the table below, based on typical classifications for its components.

Hazard ClassGHS PictogramSignal WordRepresentative Hazard Statement
Acute Toxicity💀DangerH302: Harmful if swallowed.[3][4][5] H311+H331: Toxic in contact with skin or if inhaled.[6][5]
Skin CorrosioncorrosiveDangerH314: Causes severe skin burns and eye damage.[6][3][5]
Serious Eye DamagecorrosiveDangerH318: Causes serious eye damage.[4][5]
Aquatic Hazardmôi trườngWarningH402: Harmful to aquatic life.[4]

Personal Protective Equipment (PPE) Mandates

Given the compound's toxic and corrosive properties, a stringent PPE protocol is non-negotiable. The causality is clear: direct contact can cause immediate, severe injury.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always consult the glove manufacturer's compatibility chart.[7]

  • Eye and Face Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.[2]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required. Ensure it is made of a suitable material to resist chemical penetration.[6]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[7]

Step-by-Step Disposal Protocol

The disposal of piperidine-2-carbonitrile hemioxalate must follow the hazardous waste regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and standards set by the Occupational Safety and Health Administration (OSHA).[8][9][10][11]

Step 1: Waste Characterization

The first step is to formally identify the material as hazardous waste.[12] Due to its inherent toxic and corrosive properties, piperidine-2-carbonitrile hemioxalate is, by definition, a hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular solid waste. [2][13] Improper disposal can damage plumbing, harm aquatic ecosystems, and disrupt wastewater treatment processes.[13]

Step 2: Segregation and Containerization

Proper segregation prevents dangerous chemical reactions.

  • Isolate the Waste: Keep piperidine-2-carbonitrile hemioxalate waste separate from all other waste streams.

  • Avoid Incompatibles: It is critical to store this waste away from strong oxidizing agents (e.g., perchlorates, nitrates), as these can react violently with the organic components.[14] Also, keep it away from strong acids, which could potentially react with the nitrile group.

  • Select the Correct Container:

    • Use a leak-proof, sealable container made of a compatible material, such as a high-density polyethylene (HDPE) pail or drum.[7][15]

    • The container must be in good condition, free of cracks or corrosion.[16]

    • Ensure the container has a secure, screw-on lid. Open containers are a direct violation of safety protocols.[15]

  • Leave Headspace: Do not overfill the container. Leave at least 10% of the volume as empty space (headspace) to allow for vapor expansion.[15]

Step 3: Labeling and Accumulation

Clear and accurate labeling is a critical compliance and safety requirement.

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.

  • Required Information: The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Piperidine-2-carbonitrile Hemioxalate "

    • A clear description of the hazards (e.g., "Toxic," "Corrosive").

    • The date on which waste was first added to the container (the "accumulation start date").

  • Satellite Accumulation: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[15][17] This area must be under the control of the laboratory personnel generating the waste.

Step 4: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed and approved waste disposal facility.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

  • Documentation: Ensure all internal paperwork and logs are completed accurately. You will likely need to provide information on the chemical composition and quantity of the waste.

  • Manifest System: For transport off-site, the waste will be tracked using the EPA's Hazardous Waste Manifest System, which creates a paper trail from the generator to the final disposal facility.[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of piperidine-2-carbonitrile hemioxalate.

G start Waste Generation: Piperidine-2-carbonitrile Hemioxalate characterize Step 1: Characterize Waste Is it hazardous? start->characterize improper Improper Disposal (Drain/Trash) STOP: VIOLATION characterize->improper No proper Yes, it is Hazardous (Toxic, Corrosive) characterize->proper Yes segregate Step 2: Segregate & Containerize - Isolate from incompatibles - Use sealed HDPE container proper->segregate label Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards & Date segregate->label accumulate Step 4: Accumulate in SAA - At/near point of generation - Await pickup label->accumulate ehs Step 5: Arrange Final Disposal - Contact EHS for pickup - Complete manifest/paperwork accumulate->ehs end Licensed TSDF (Treatment, Storage, and Disposal Facility) ehs->end

Caption: Workflow for the compliant disposal of hazardous chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control Ignition Sources: If the spill is large, eliminate any potential sources of ignition.

  • Ventilate: Increase ventilation to the area by opening fume hood sashes.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.[18]

  • Cleanup: For small spills, trained personnel wearing appropriate PPE should use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material and place it into a labeled, sealed container for disposal as hazardous waste.[14][18]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive disposal plan, you ensure the safety of yourself and your colleagues, maintain compliance with federal and local regulations, and uphold the principles of responsible scientific practice.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • piperidine-2-carbonitrile hemioxal
  • Hazardous Waste - Overview.
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).
  • Oxalic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Nitrile Glove Recycling Explained. (2025). Polycarbin.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency (EPA).
  • SAFETY D
  • Polychlorin
  • Hazardous Waste - Standards.
  • Safety Data Sheet: Piperidine. (2025). Carl ROTH.
  • Safety D
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. HalenHardy.
  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
  • Household Hazardous Waste (HHW). (2025). U.S. Environmental Protection Agency (EPA).
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
  • Oxalic-Acid_2024-05-23.docx.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Don't Throw That Away!
  • School Science Safety | Disposal of Hazardous Waste. (2023). YouTube.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • OSHA Requirements for Hazardous Chemical Storage. (2024). U.S. Chemical Storage.
  • Hazardous waste in the United St
  • Piperidine - SAFETY D
  • MSDS of (2S)
  • (2S)-piperidine-2-carbonitrile; oxalic acid. Qidds.
  • piperidine-2-carbonitrile hemioxal

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.